L-alanine
Overview
Description
DL-Alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that exists in two enantiomeric forms: D-Alanine and this compound. It is a neutral amino acid containing both carboxyl and amino groups. Dthis compound is commonly found in proteins and plays a crucial role in various biological processes, including the alanine cycle, which is essential for glucose metabolism and energy production .
Mechanism of Action
Target of Action
Alanine, specifically L-Alanine, is a non-essential amino acid that occurs in high levels in its free state in plasma . It primarily targets muscle tissue, the brain, and the central nervous system . It plays a crucial role in sugar and acid metabolism, increases immunity, and provides energy for these tissues .
Mode of Action
Alanine is produced from pyruvate by transamination . This process involves the transfer of an amino group from one molecule (usually an amino acid) to another (usually a keto acid), resulting in the production of a new amino acid. In the case of alanine, the amino group is transferred to pyruvate, a product of muscle glycolysis .
Biochemical Pathways
Alanine is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle , where it is produced directly from protein degradation or via the transamination of pyruvate by alanine transaminase . This cycle allows the body to synthesize glucose from proteins, providing an important energy source during periods of fasting or intense exercise .
Pharmacokinetics
The pharmacokinetics of alanine, particularly β-alanine, have been studied in various dosing strategies . The inter-individual variability in the incremental area under the curve (iAUC) and maximum concentration (Cmax) of β-alanine plasma concentrations was found to be high, with body weight explaining a significant part of the variation .
Result of Action
The primary result of alanine’s action is the provision of energy for muscle tissue, the brain, and the central nervous system . It also strengthens the immune system by producing antibodies and aids in the metabolism of sugars and organic acids . In addition, alanine is used for protein synthesis .
Action Environment
The action of alanine can be influenced by various environmental factors. For instance, the presence of other amino acids, such as valine, leucine, and isoleucine, can affect the synthesis of alanine from pyruvate . Additionally, the efficiency of alanine production can be affected by the metabolic state of the organism, with certain conditions (such as intense muscular stress or fasting) increasing the demand for alanine .
Biochemical Analysis
Biochemical Properties
Alanine plays a unique role in the transfer of nitrogen from peripheral tissue to the liver . It is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the amine and carboxylic acid groups present in Alanine .
Cellular Effects
Alanine influences cell function by participating in protein synthesis and nitrogen transfer . It can impact cell signaling pathways, gene expression, and cellular metabolism through its involvement in these processes .
Molecular Mechanism
At the molecular level, Alanine exerts its effects through its participation in various biochemical reactions . It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Alanine can change over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Alanine can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alanine is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Alanine is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Alanine and its effects on activity or function are determined by various factors . These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including:
Strecker Synthesis: This method involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield Dthis compound.
Reductive Amination: Pyruvate undergoes reductive amination with ammonia in the presence of a reducing agent to form Dthis compound
Industrial Production Methods:
Microbial Fermentation: Immobilized cells of Bacillus subtilis can be used to produce D-Alanine from Dthis compound by asymmetric degradation.
Chemical Synthesis: Chemical asymmetric synthesis and amino acylase separation are also employed for industrial production.
Chemical Reactions Analysis
DL-Alanine undergoes various chemical reactions, including:
Oxidation: Dthis compound can be oxidized to pyruvate using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to alaninol using reducing agents like sodium borohydride.
Substitution: Dthis compound can react with halogenating agents to form halogenated derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Pyruvate.
Reduction: Alaninol.
Substitution: Halogenated alanine derivatives
Scientific Research Applications
DL-Alanine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Glycine
- Serine
- Valine
DL-Alanine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25281-63-4 | |
Record name | Poly(DL-alanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6031255 | |
Record name | DL-Alanine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |
Record name | DL-Alanine | |
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Record name | DL-Alanine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
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Solubility |
Solublein water, Slightly soluble (in ethanol) | |
Record name | DL-Alanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | DL-Alanine | |
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CAS No. |
302-72-7, 338-69-2, 56-41-7 | |
Record name | Alanine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |
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Record name | DL-Alanine | |
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Record name | D-alanine | |
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Record name | alanine | |
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Record name | DL-ALANINE | |
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Record name | Alanine | |
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Record name | DL-Alanine | |
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Record name | DL-alanine | |
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Record name | ALANINE, DL- | |
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Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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